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Compound of Interest

5-Bromo-3-(trifluoromethyl)pyridin-
Compound Name:
2-amine

Cat. No.: B1288465

An In-depth Technical Guide on the Physicochemical Properties of 5-Bromo-3-
(trifluoromethyl)pyridin-2-amine

Introduction

5-Bromo-3-(trifluoromethyl)pyridin-2-amine, with the CAS number 79456-34-1, is a
halogenated pyridine derivative.[1][2][3] Its chemical structure incorporates a pyridine ring
substituted with a bromine atom, a trifluoromethyl group, and an amine group. This combination
of functional groups imparts unique electronic and steric properties to the molecule, making it a
valuable building block in medicinal chemistry and materials science. The presence of the
trifluoromethyl group, in particular, can enhance properties such as metabolic stability and
binding affinity in drug candidates.[4] This guide provides a comprehensive overview of the
known physicochemical properties of this compound, along with relevant experimental
methodologies and applications.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 5-Bromo-3-
(trifluoromethyl)pyridin-2-amine.
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Property Value Source
Molecular Formula C6H4BrF3N2 [1112]
Molecular Weight 241.01 g/mol [1][2]
Appearance White solid [2]
Boiling Point 216.6°C at 760 mmHg [2]
Density 1.79 g/cm3 [2]
Flash Point 84.8°C [2]
LogP 3.02630 [2]
Polar Surface Area (PSA) 38.91 A2 [1]
Refractive Index 1.524 [2]

Note: Some properties for isomeric compounds such as 2-Amino-3-bromo-5-(trifluoromethyl)-
pyridine and 3-Bromo-5-(trifluoromethyl)pyridin-2-amine are available and show similar values.
For instance, the predicted boiling point for 2-Amino-3-bromo-5-(trifluoromethyl)-pyridine is
221.7%£40.0 °C and its melting point is reported as 98-101°C.[5] The melting point for 3-Bromo-
5-(trifluoromethyl)pyridine is 44-46 °C.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this
specific compound are not extensively published. However, standard analytical techniques are
employed for such characterizations.

3.1. Determination of Melting Point

The melting point of a solid crystalline substance like 5-Bromo-3-(trifluoromethyl)pyridin-2-
amine is typically determined using a melting point apparatus.

» Methodology: A small, powdered sample of the compound is packed into a capillary tube.
The tube is placed in the heating block of the apparatus. The temperature is gradually
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increased, and the range from which the sample starts to melt to when it becomes
completely liquid is recorded as the melting point range.

3.2. Determination of Boiling Point

The boiling point is determined at a specific pressure, usually atmospheric pressure (760
mmHg).

o Methodology: A small amount of the liquid sample is placed in a distillation flask. The flask is
heated, and the temperature at which the vapor pressure of the liquid equals the surrounding
atmospheric pressure, indicated by a steady condensation and collection of the distillate, is
recorded as the boiling point.

3.3. Determination of LogP (Octanol-Water Partition Coefficient)
LogP is a measure of a compound's lipophilicity and is crucial in drug development.

* Methodology (Shake-Flask Method): A solution of the compound is prepared in a mixture of
n-octanol and water. The mixture is shaken vigorously to allow for the partitioning of the
compound between the two phases. The phases are then separated, and the concentration
of the compound in each phase is determined using a suitable analytical technique, such as
UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The partition
coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the
agueous phase. LogP is the logarithm of this value.

Applications in Synthesis and Potential Biological
Relevance

5-Bromo-3-(trifluoromethyl)pyridin-2-amine serves as a key intermediate in the synthesis of
more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][4]

4.1. Role in Suzuki Cross-Coupling Reactions

Halogenated pyridines are common substrates for palladium-catalyzed cross-coupling
reactions, such as the Suzuki coupling. This reaction forms a carbon-carbon bond between the
pyridine ring and various aryl or vinyl boronic acids. A general workflow for such a reaction is
depicted below.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1288465?utm_src=pdf-body
https://wap.guidechem.com/dictionary/en/79456-34-1.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8175224/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1288465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Reactants:
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(e.g., Pd(PPh3)4)
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(e.g., 1,4-Dioxane/Water)

Work-up:
Filtration
Extraction
Purification

Coupled Product:
5-Aryl-3-(trifluoromethyl)pyridin-2-amine

Heating

Reaction Mixture (e.g., 85-95 °C)

Click to download full resolution via product page
Caption: Generalized workflow for a Suzuki cross-coupling reaction.
4.2. Potential Involvement in PIBK/mTOR Signaling Pathway Inhibition

Derivatives of 2-aminopyridine are known to be scaffolds for kinase inhibitors. For instance, a
similar compound, 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine, has
been identified as a potent inhibitor of the PISBK/mTOR signaling pathway, which is crucial in
cell growth and proliferation and is often dysregulated in cancer.[6] This suggests that 5-
Bromo-3-(trifluoromethyl)pyridin-2-amine could be a valuable starting material for
synthesizing compounds that target this pathway.
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Caption: Simplified PI3BK/mTOR signaling pathway and points of inhibition.
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Safety Information

Based on available data, 5-Bromo-3-(trifluoromethyl)pyridin-2-amine is classified as acutely
toxic if swallowed.[1] It is also reported to cause skin and serious eye irritation and may cause
respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety
glasses, and a lab coat, should be worn when handling this chemical. All work should be
conducted in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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